Tcmcb07

MC4R antagonist cachexia blood-brain barrier

Select TCMCB07 for cachexia studies requiring non-invasive peripheral administration and CNS target engagement. This orally bioactive cyclic nonapeptide uniquely crosses the BBB via OATP1A2, unlike first-generation i.c.v.-restricted antagonists. Ideal for chemotherapy-induced cachexia models and OATP1A2 transport research. Validated in rodent and canine studies with characterized receptor selectivity.

Molecular Formula C63H87N15O11
Molecular Weight 1230.5 g/mol
Cat. No. B12371292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcmcb07
Molecular FormulaC63H87N15O11
Molecular Weight1230.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)N)NC(=O)C
InChIInChI=1S/C63H87N15O11/c1-5-6-19-44(70-37(4)79)55(82)75-49-34-52(80)67-27-12-11-21-45(57(84)76-53(36(2)3)62(89)77-29-14-23-50(77)54(64)81)71-59(86)48(33-41-35-69-43-20-10-9-18-42(41)43)73-56(83)46(22-13-28-68-63(65)66)72-58(85)47(74-60(87)51-24-15-30-78(51)61(49)88)32-38-25-26-39-16-7-8-17-40(39)31-38/h7-10,16-18,20,25-26,31,35-36,44-51,53,69H,5-6,11-15,19,21-24,27-30,32-34H2,1-4H3,(H2,64,81)(H,67,80)(H,70,79)(H,71,86)(H,72,85)(H,73,83)(H,74,87)(H,75,82)(H,76,84)(H4,65,66,68)/t44-,45-,46-,47+,48-,49-,50+,51-,53?/m0/s1
InChIKeyMBDALAXLRYJVAO-YIHQDKBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCMCB07 (Mifomelatide): A Brain-Penetrant Cyclic Nonapeptide MC4R Antagonist for Cachexia Research


TCMCB07 (mifomelatide) is a synthetic cyclic nonapeptide melanocortin-4 receptor (MC4R) antagonist developed for the treatment of cachexia. The compound is characterized by a cyclized backbone structure that enhances metabolic stability and receptor-binding affinity . TCMCB07 is orally bioactive and demonstrates the ability to cross the blood-brain barrier to act on hypothalamic targets regulating appetite and energy homeostasis [1]. Preclinical studies demonstrate that peripheral administration of TCMCB07 effectively inhibits central melanocortin signaling, thereby stimulating appetite and enhancing anabolism [2]. TCMCB07 has advanced to Phase 2 clinical evaluation in patients with stage IV colorectal cancer for the prevention of chemotherapy-induced weight loss [3].

TCMCB07: Why Generic MC4R Antagonists Cannot Be Substituted in Cachexia Research


Generic substitution of TCMCB07 with other MC4R antagonists is not feasible due to critical pharmacokinetic and pharmacodynamic differentiations. First-generation MC4R antagonists such as AgRP and SHU9119 are effective only when administered centrally (intracerebroventricularly), rendering them impractical for translational research and clinical development [1]. In contrast, TCMCB07 is a peripherally bioavailable and orally active cyclic nonapeptide that crosses the blood-brain barrier via active transport through OATP1A2, a solute carrier transporter expressed at the blood-brain barrier [2]. This unique transport mechanism—absent in linear peptide antagonists—enables TCMCB07 to access hypothalamic MC4R targets after subcutaneous or oral administration, a property that has enabled its advancement to Phase 2 human clinical trials [3]. Additionally, TCMCB07 exhibits a distinct selectivity profile across the melanocortin receptor family, with differential IC50 values for MC1R, MC3R, MC4R, and MC5R that distinguish it from other synthetic MC4R antagonists such as PG932 and SHU9119 derivatives .

TCMCB07 Quantitative Differentiation: Head-to-Head Comparative Data for Research Procurement


TCMCB07 Peripheral Bioavailability Versus Centrally Restricted MC4R Antagonists

TCMCB07 was selected from 11 TCMC series compounds (TCMCB01-10 plus TCMCB07A) based on superior performance across four administration routes. Melanocortin antagonists AgRP and SHU9119 were used as positive controls but were only effective with central administration (intracerebroventricular, i.c.v.) [1]. TCMCB07 demonstrates systemic bioavailability via intraperitoneal (i.p.), subcutaneous (s.c.), and oral routes, whereas AgRP and SHU9119 are restricted to central administration [1]. Oral bioavailability of TCMCB07 was quantified at 24.2% in murine mass balance studies (P = 0.0033) [2]. PG932, a synthetic SHU9119 derivative, showed some peripheral activity via i.p. injection but lacked the comprehensive multi-route activity profile demonstrated by TCMCB07 [1].

MC4R antagonist cachexia blood-brain barrier peripheral administration oral bioavailability

TCMCB07 Blood-Brain Barrier Transport Mechanism via OATP1A2

TCMCB07 is an actively transported substrate of OATP1A2, a solute carrier organic anion transporter expressed at the blood-brain barrier, with uptake kinetics characterized by Vmax 236 pmol/mg protein and Km 58.4 μM in OATP1A2-transfected cells [1]. TCMCB07 inhibited prototypical substrate uptake in OATP1A2-transfected cells with an IC50 of 24.0 μM [1]. TCMCB07 showed no significant interaction with P-glycoprotein (MDR1) or BCRP efflux transporters [1]. In contrast, first-generation MC4R antagonists AgRP and SHU9119 lack this active transport mechanism and cannot access the CNS after peripheral administration [2].

blood-brain barrier OATP1A2 transporter CNS drug delivery peptide pharmacokinetics

TCMCB07 Melanocortin Receptor Selectivity Profile Across Human MC1R, MC3R, MC4R, and MC5R

TCMCB07 is a peptide antagonist of human melanocortin receptors with quantified IC50 values: MC1R IC50 = 19.5 nM, MC3R IC50 = 0.59 nM, MC4R IC50 = 13.58 nM, and MC5R IC50 = 8.07 nM . The compound exhibits highest potency at MC3R (0.59 nM), with approximately 33-fold selectivity over MC1R, 23-fold over MC4R, and 14-fold over MC5R . Cross-species potency was also characterized in canine receptors: dog MC1R IC50 = 53.64 nM, MC3R IC50 = 1.46 nM, MC4R IC50 = 7.14 nM, and MC5R IC50 = 11.22 nM .

MC4R melanocortin receptor receptor selectivity IC50 GPCR pharmacology

TCMCB07 In Vivo Efficacy in Chemotherapy-Induced Cachexia Models

In a comprehensive preclinical study, peripheral administration of TCMCB07 improved appetite, stabilized body weight, preserved fat and heart mass, and slightly protected lean mass after multiple cycles of chemotherapy across six chemotherapeutic regimens: cisplatin, 5-fluorouracil, cyclophosphamide, vincristine, doxorubicin, and a combination of irinotecan plus 5-fluorouracil [1]. No notable adverse effects nor increased chemotherapy-related toxicities were observed with TCMCB07 treatment [1]. In a rat Ward colorectal tumor model, TCMCB07 treatment alleviated weight loss and tissue wasting following combination chemotherapy [1]. In a separate Phase 1 clinical trial, patients receiving TCMCB07 in multiple ascending dose cohorts 2 and 3 demonstrated a statistically significant weight change from baseline compared to placebo (1.07 kg; P = 0.0195) [2].

chemotherapy-induced cachexia anorexia body weight preservation cisplatin 5-fluorouracil

TCMCB07 Species-Specific Melanocortin Receptor Antagonism: Human vs. Canine Pharmacology

TCMCB07 exhibits species-dependent differences in melanocortin receptor antagonism. In human receptors, TCMCB07 shows IC50 values of 19.5 nM (MC1R), 0.59 nM (MC3R), 13.58 nM (MC4R), and 8.07 nM (MC5R) . In canine receptors, IC50 values are 53.64 nM (MC1R), 1.46 nM (MC3R), 7.14 nM (MC4R), and 11.22 nM (MC5R) . Notably, TCMCB07 is approximately 2-fold more potent at canine MC4R (IC50 7.14 nM) compared to human MC4R (IC50 13.58 nM), while showing reduced potency at canine MC1R (53.64 nM vs 19.5 nM in human) . This species-specific pharmacology informed a veterinary clinical study in dogs with naturally occurring cachexia, where TCMCB07 treatment increased mean body weight from 18.6 kg to 19.5 kg (P < 0.02) and improved body condition scores over 4 weeks [1].

species selectivity canine MC4R comparative pharmacology veterinary cachexia

TCMCB07 Transporter Interaction Profile: OATP Substrate Specificity and Lack of P-gp/BCRP Efflux

TCMCB07 was characterized as an inhibitor of multiple solute carrier (SLC) transporters in transfected cell assays, with IC50 values: OATP1A2 (24.0 μM), OATP1B1 (6.8 μM), OATP1B3 (307 μM), OATP2B1 (524 μM), OCT2 (1,169 μM), MATE1 (8.7 μM), and MATE2-K (20.7 μM) [1]. TCMCB07 showed no inhibition of OAT1 or OAT3 transporters, and importantly, did not affect P-glycoprotein (MDR1)-mediated or BCRP-mediated permeability of prototypical substrates [1]. Direct evidence confirmed that TCMCB07 is an OATP1A2 substrate with Vmax 236 pmol/mg, Km 58.4 μM, and Kd 0.39 μL/mg [1].

drug transporters OATP P-glycoprotein BCRP pharmacokinetics

TCMCB07 Optimal Research and Translational Application Scenarios


Preclinical Cachexia Studies Requiring Peripheral or Oral Dosing

TCMCB07 is optimally suited for rodent and large animal cachexia models where non-invasive, peripheral administration is required. Unlike centrally restricted antagonists AgRP and SHU9119, TCMCB07 can be administered via intraperitoneal, subcutaneous, or oral routes while achieving CNS target engagement [1]. This enables longitudinal studies in chemotherapy-induced cachexia models (cisplatin, 5-FU, cyclophosphamide, vincristine, doxorubicin) without the confounding effects of surgical cannulation or repeated i.c.v. injections [2].

Blood-Brain Barrier Transport Mechanism Studies

TCMCB07 serves as a validated probe compound for studying OATP1A2-mediated peptide transport across the blood-brain barrier. With quantified uptake kinetics (Vmax 236 pmol/mg, Km 58.4 μM) and established lack of P-gp/BCRP efflux, TCMCB07 provides a well-characterized tool for investigating CNS delivery of cyclic peptides and for benchmarking novel BBB-penetrant peptide therapeutics [3].

Canine Cachexia Research and Veterinary Translational Studies

TCMCB07 is uniquely positioned for canine cachexia research due to characterized species-specific receptor pharmacology. The compound exhibits approximately 2-fold higher potency at canine MC4R (IC50 7.14 nM) compared to human MC4R (IC50 13.58 nM), and safety and preliminary efficacy have been demonstrated in dogs with naturally occurring cachexia . This makes TCMCB07 the MC4R antagonist of choice for veterinary oncology and comparative medicine studies investigating cachexia interventions in companion animals [4].

Melanocortin Receptor Subtype Selectivity Profiling

TCMCB07 is appropriate for experiments requiring characterized cross-reactivity across the melanocortin receptor family. With quantified IC50 values for human MC1R (19.5 nM), MC3R (0.59 nM), MC4R (13.58 nM), and MC5R (8.07 nM), TCMCB07 enables researchers to control for potential off-target effects at MC1R (pigmentation), MC3R, and MC5R in appetite and metabolism studies . This receptor panel data distinguishes TCMCB07 from MC4R antagonists lacking comprehensive subtype selectivity characterization.

Technical Documentation Hub

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